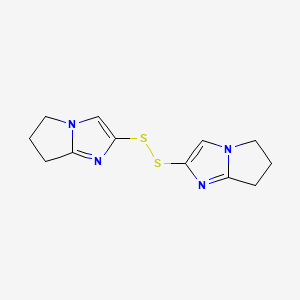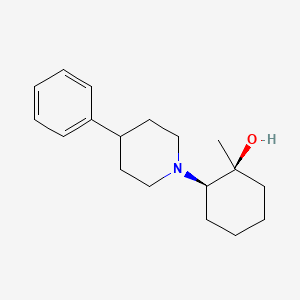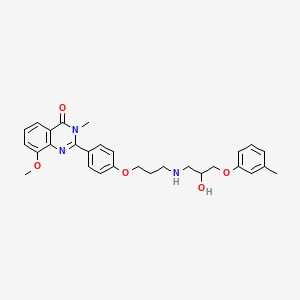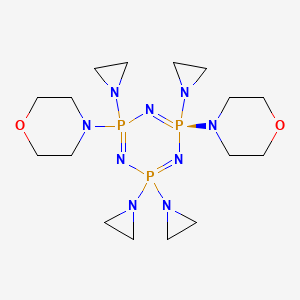
N,N'-(1,8-Dioxo-1,8-octanediyl)bisglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine is a chemical compound with the molecular formula C12H20N2O6 It is known for its unique structure, which includes two glycine molecules linked by a 1,8-dioxo-1,8-octanediyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine typically involves the reaction of glycine with a suitable dicarboxylic acid derivative. One common method is the reaction of glycine with suberic acid anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein and enzyme interactions.
Industry: The compound can be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Suberoyldi: A similar compound with a different linking group.
N,N’-Adipoyldi: Another related compound with a shorter linking chain.
Uniqueness
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine is unique due to its specific 1,8-dioxo-1,8-octanediyl linking group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
91638-57-2 |
|---|---|
Formule moléculaire |
C12H20N2O6 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
2-[[8-(carboxymethylamino)-8-oxooctanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H20N2O6/c15-9(13-7-11(17)18)5-3-1-2-4-6-10(16)14-8-12(19)20/h1-8H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20) |
Clé InChI |
QHGMHKBBZONBCP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)NCC(=O)O)CCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


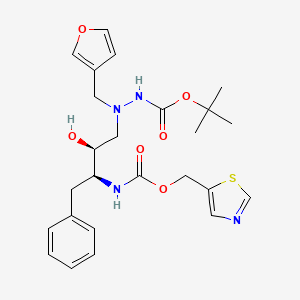
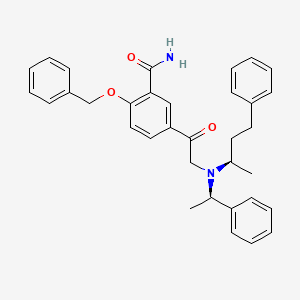
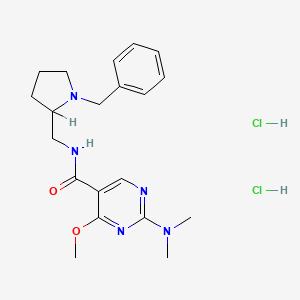
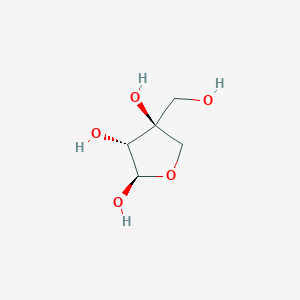
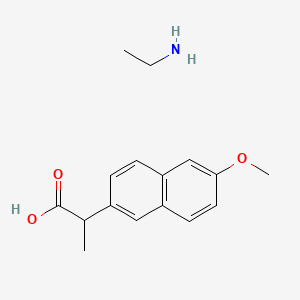
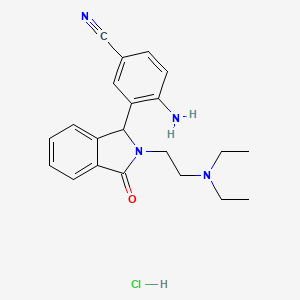
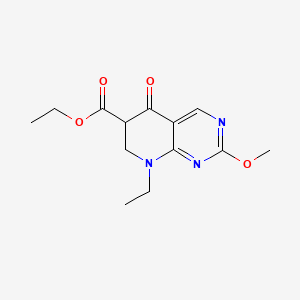
![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


